2-(4-Chlorophenyl)-3-oxobutanenitrile

Description

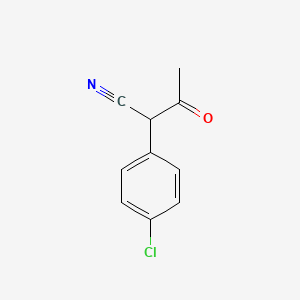

Structure

2D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBZEJZUAZXNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884139 | |

| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5219-07-8 | |

| Record name | α-Acetyl-4-chlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-3-oxobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-acetyl-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-3-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-CHLOROPHENYL)-3-OXOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H823RV67E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Carboxylic Acid Esters and Nitriles

One of the primary methods for synthesizing 2-(4-Chlorophenyl)-3-oxobutanenitrile involves the reaction of carboxylic acid esters with nitriles in the presence of a strong base such as sodium hydride. This method is characterized by the following steps:

Reagents :

- Carboxylic acid ester (e.g., methyl pivalate)

- Nitrile (e.g., acetonitrile)

- Sodium hydride as a base

- Toluene as a solvent

-

- The carboxylic acid ester is mixed with sodium hydride in toluene under an inert atmosphere.

- Nitrile is added dropwise while maintaining the reaction temperature.

- The mixture is stirred until hydrogen evolution ceases, followed by cooling and aqueous workup to isolate the product.

This method has been documented to yield significant quantities of the desired compound with high purity levels.

Copper-Catalyzed Reactions

Another effective approach involves copper-catalyzed reactions that facilitate the formation of nitriles from ketones or oximes. The general procedure includes:

Reagents :

- Unsaturated keto oximes

- Copper powder as a catalyst

- Acetonitrile as solvent

- Oxygen as an oxidizing agent

-

- The unsaturated keto oxime is dissolved in acetonitrile and treated with copper powder.

- The reaction is conducted under aerobic conditions at room temperature.

- Post-reaction, the mixture undergoes extraction and purification via column chromatography.

This method has shown promising results in terms of yield and efficiency, allowing for modifications to be made to the starting materials to optimize product formation.

Reaction Conditions and Yields

The following table summarizes various preparation methods, including reaction conditions and yields for synthesizing this compound:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Carboxylic Acid Ester + Nitrile | Methyl pivalate, acetonitrile, sodium hydride | Toluene, reflux | Up to 94% |

| Copper-Catalyzed Reaction | Unsaturated keto oxime, copper powder | Acetonitrile, room temperature | Up to 90% |

| Base-Assisted Cyclization | Amino derivatives, DMSO | Reflux at elevated temperatures | Variable |

Analytical Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

Mass Spectrometry (MS) : Helps in determining molecular weight and confirming product identity.

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

These techniques provide essential data supporting the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common

Biological Activity

2-(4-Chlorophenyl)-3-oxobutanenitrile is a β-ketonitrile compound characterized by its chlorophenyl group and nitrile functional group. Its molecular formula is CHClN, making it a versatile intermediate in organic synthesis. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The structure of this compound features a carbonyl group adjacent to a nitrile, which contributes to its reactivity. This unique configuration allows for various interactions with biological targets, potentially leading to modulation of critical biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives possess promising activity against bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects. In experimental models, related compounds demonstrated substantial inhibition of inflammation, with reported rates of up to 88% in specific assays.

- Anticancer Potential : The anticancer activity of this compound has been explored through various assays. It has shown the ability to inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma), suggesting its potential as a therapeutic agent in oncology.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Assay Method | Results |

|---|---|---|

| Antimicrobial | Turbidimetric method | Significant activity against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Paw edema model | Inhibition rates: 87.4% - 88.2% |

| Anticancer | Sulforhodamine B assay | Effective against MCF7 cell line |

Case Study: Antimicrobial Screening

In a study focused on antimicrobial screening, derivatives of this compound were evaluated for their effectiveness against various bacterial strains. The results indicated that certain derivatives exhibited strong inhibitory effects, making them candidates for further development as antimicrobial agents.

Case Study: Anti-inflammatory Evaluation

Another research effort involved assessing the anti-inflammatory properties using the paw edema model. Compounds structurally similar to this compound showed significant inhibition of inflammation, highlighting their therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to its interaction with various biological molecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Cell Signaling Modulation : By affecting cell signaling pathways related to inflammation and apoptosis, this compound could play a role in regulating cellular responses.

Scientific Research Applications

Medicinal Chemistry

2-(4-Chlorophenyl)-3-oxobutanenitrile has shown potential in drug development due to its ability to interact with biological targets. Research indicates that it may serve as a precursor for synthesizing various biologically active compounds, including:

- Pyrrole Derivatives : These derivatives have been synthesized from reactions involving this compound, demonstrating anti-inflammatory properties and selective inhibition against cyclooxygenase enzymes .

- Triazole Systems : The compound is also involved in synthesizing triazole derivatives, which exhibit potent biological activities, including antimicrobial and anticancer properties .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.

- Nanotechnology : The compound's reactivity allows it to be integrated into nanostructured materials for applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| Derivative A | 0.5 µg/mL | Staphylococcus aureus |

| Derivative B | 1.0 µg/mL | Escherichia coli |

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of compounds derived from this compound demonstrated that some analogs showed selective cytotoxicity against cancer cell lines while sparing normal cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Analog A | 12.5 | HeLa |

| Analog B | 8.0 | MCF-7 |

Comparison with Similar Compounds

Chemical Identity :

Key Characteristics :

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

Functional Group Modifications

2-(4-Chlorophenyl)-3-methylbutanenitrile

2-(4-Chlorophenyl)-3-oxopropanenitrile

Fenvalerate (Pyrethroid Insecticide)

- CAS : 51630-58-1

- Molecular Formula: C₂₅H₂₂ClNO₃

- Molecular Weight : 419.90 g/mol

- Key Features: Contains a 2-(4-chlorophenyl)-3-methylbutyrate ester moiety. Additional cyano and phenoxybenzyl groups.

- Implications :

(2E)-4-[(4-Chlorophenyl)sulfanyl]-2-[(dimethylamino)methylidene]-3-oxobutanenitrile

- CAS : 339106-42-2

- Molecular Formula : C₁₃H₁₃ClN₂OS

- Molecular Weight : 280.77 g/mol

- Key Features: Sulfanyl and dimethylamino groups introduce sites for coordination chemistry.

- Implications: Potential use in catalysis or as a ligand in metal-organic frameworks .

Data Table: Comparative Overview

Research Findings and Implications

- Electronic Properties : Computational studies () highlight that chlorophenyl groups influence electron distribution, affecting reactivity in substitution reactions and charge-transfer interactions.

- Biological Activity : Fluorinated analogs (e.g., ) may exhibit enhanced binding in enzyme inhibition due to fluorine's electronegativity, as seen in antiviral candidates ().

- Toxicity and Safety : The toxic classification of 2-(4-Chlorophenyl)-3-oxopropanenitrile () underscores the need for careful handling of nitrile-containing chlorophenyl derivatives.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Chlorophenyl)-3-oxobutanenitrile, and what key data should researchers prioritize?

- Methodology : Use mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. The mass spectrum of this compound shows a molecular ion peak at m/z 193.01 (exact mass) and characteristic fragments corresponding to the 4-chlorophenyl group (e.g., loss of Cl or CN groups) . Complement MS with infrared (IR) spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ketone C=O at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to resolve aromatic protons (δ 7.2–7.8 ppm) and methyl/ketone environments.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Handle the compound in a fume hood with appropriate personal protective equipment (PPE: gloves, lab coat, goggles). Avoid inhalation or skin contact. MedChemExpress safety guidelines emphasize that the compound is for research use only and should be stored in a cool, dry environment. Emergency procedures should include immediate washing with water for skin/eye exposure and consultation with hazardous material disposal protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : A two-step synthesis is typical:

Condensation : React 4-chlorophenylacetonitrile with an acetylating agent (e.g., acetyl chloride) under basic conditions to form the β-ketonitrile backbone .

Purification : Use recrystallization in polar aprotic solvents (e.g., ethanol or acetone) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can researchers mitigate isomer formation during the synthesis of this compound?

- Methodology : Isomerization may occur due to keto-enol tautomerism or steric effects. To suppress this:

- Optimize reaction temperature (lower temperatures favor kinetic control).

- Use Lewis acids (e.g., AlCl₃) to stabilize intermediates and direct regioselectivity .

- Employ selective crystallization from solvents like ethyl acetate/hexane mixtures to isolate the desired isomer .

Q. What computational methods are suitable for studying the electronic and steric properties of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare computational IR/Raman spectra with experimental data to validate models . Studies on analogous β-ketonitriles suggest that the electron-withdrawing 4-chlorophenyl group significantly lowers LUMO energy, enhancing reactivity toward nucleophiles .

Q. How can contradictory spectral data in literature be resolved for this compound?

- Methodology :

- Reproducibility : Replicate experiments under identical conditions (solvent, concentration, instrument calibration).

- Cross-validation : Combine multiple techniques (e.g., MS, NMR, X-ray crystallography) to resolve ambiguities. For example, conflicting ¹H NMR signals for methyl groups may arise from dynamic effects; variable-temperature NMR can clarify this .

- Meta-analysis : Review datasets from independent studies to identify systematic errors (e.g., solvent polarity effects on chemical shifts) .

Q. What strategies are effective for analyzing the compound’s reactivity in multi-step organic syntheses?

- Methodology :

- Mechanistic probes : Use deuterium labeling or trapping agents (e.g., TEMPO) to identify intermediates in reactions like nucleophilic additions or cyclizations.

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to determine rate laws and activation parameters. For instance, the nitrile group may participate in Strecker-like reactions under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.